molecular formula C13H22BNO2 B568090 1,2,5-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole CAS No. 1256359-32-6

1,2,5-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

Cat. No. B568090
M. Wt: 235.134
InChI Key: KDIWNNXNKFMYHU-UHFFFAOYSA-N
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Description

1,2,5-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole (TMDP) is a novel small molecule that has been the focus of numerous scientific studies due to its unique properties and potential for various applications. TMDP is a heterocyclic compound and belongs to the class of boron-containing heterocycles known as boron-containing pyrroles. It has a wide range of potential applications and is currently being studied for its use in drug delivery, drug design, and other areas of biomedical research.

Scientific Research Applications

Bioactive Pyrrole-Based Compounds

Pyrrole derivatives, including those with complex substitutions similar to the query compound, are extensively explored in medicinal chemistry for their anticancer, antimicrobial, and antiviral activities. Their applications are supported by the pyrrole ring's role as a pharmacophore unit, underscoring its utility in drug discovery programs for various therapeutic areas. This highlights the pyrrole nucleus's potent pharmaceutical and pharmacological features, which are recognized for the development of new drugs (Li Petri et al., 2020).

Supramolecular Capsules from Calixpyrrole Scaffolds

Research on calixpyrrole and its derivatives, which share structural motifs with the query compound, focuses on their ability to form supramolecular capsules. These capsules have potential applications in molecular recognition and encapsulation, driven by the structural analogy between calix[4]arenes and calix[4]pyrroles. This work showcases the use of pyrrole derivatives in constructing complex molecular architectures with potential applications in nanotechnology and materials science (Ballester, 2011).

Polymer and Material Science Applications

The study of diketopyrrolopyrroles (DPPs) and related compounds, including pyrrole derivatives, underscores their role in the development of dyes, pigments, and materials for electronic devices. These applications benefit from the pyrrole derivatives' optical properties, stability, and fluorescence, making them crucial in the fields of organic electronics and photovoltaics (Grzybowski & Gryko, 2015).

properties

IUPAC Name

1,2,5-trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BNO2/c1-9-8-11(10(2)15(9)7)14-16-12(3,4)13(5,6)17-14/h8H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIWNNXNKFMYHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(C(=C2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682271
Record name 1,2,5-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,5-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

CAS RN

1256359-32-6
Record name 1,2,5-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256359-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,5-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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